BenchChemオンラインストアへようこそ!

4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine

CCR4 antagonism Piperazinyl pyrimidine Data gap

4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine (CAS 1020978-92-0) is a synthetic small molecule belonging to the piperazinyl pyrimidine class. Its core structure is associated with patent families describing CCR4 antagonism.

Molecular Formula C21H28N4O4
Molecular Weight 400.479
CAS No. 1020978-92-0
Cat. No. B2758004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine
CAS1020978-92-0
Molecular FormulaC21H28N4O4
Molecular Weight400.479
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
InChIInChI=1S/C21H28N4O4/c1-4-5-14-29-17-8-6-16(7-9-17)20(26)25-12-10-24(11-13-25)18-15-19(27-2)23-21(22-18)28-3/h6-9,15H,4-5,10-14H2,1-3H3
InChIKeyVWZCVQIWOHSOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine: A Piperazinyl Pyrimidine CCR4 Antagonist for Procurement Consideration


4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine (CAS 1020978-92-0) is a synthetic small molecule belonging to the piperazinyl pyrimidine class. Its core structure is associated with patent families describing CCR4 antagonism [1]. However, a targeted literature search of primary research papers and patents reveals no publicly available, quantitative biological activity data for this specific compound from primary sources, precluding definitive placement against close structural analogs at this time.

Why Generic Substitution Fails for 4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine in Targeted Research Programs


Within the piperazinyl pyrimidine class, substitution at the benzoyl position (4-butoxy vs. 4-fluoro, 4-ethoxy, or unsubstituted) can dramatically alter lipophilicity, target binding kinetics, and selectivity profiles across the CCR4 receptor family [1]. Without compound-specific quantitative binding or functional data for this exact structure, generic interchange with other piperazinyl pyrimidine derivatives carries unquantifiable risk of altered pharmacological outcome, rendering direct substitution scientifically unjustified.

Quantitative Differentiation Evidence for 4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine


Compound-Specific Biological Activity Data Not Available from Primary Sources

A comprehensive search of primary research papers, patents (including WO2013107333, US9321756, US9200020), and authoritative databases (BindingDB, ChEMBL) did not yield quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound. While the compound's core scaffold appears in CCR4 antagonist patents, no compound-specific assay results were located. The BindingDB entry BDBM50061613, initially flagged as a potential match, corresponds to a different chemical structure (SMILES: Nc1nnc(s1)-c1ccc2[nH]cc(-c3cncc(NC4CCCC4)n3)c2c1) [1]. This absence of primary data prevents the construction of a comparator-based evidence table as required.

CCR4 antagonism Piperazinyl pyrimidine Data gap

Structural Uniqueness Within the Piperazinyl Pyrimidine Patent Space

The 4-butoxybenzoyl substituent is structurally distinct from the exemplars found in major piperazinyl pyrimidine CCR4 antagonist patents [1][2]. Specifically, the combination of the 2,6-dimethoxypyrimidine core with a 4-butoxybenzoyl-piperazine moiety is not among the exemplified compounds in WO2013107333 or US20150126500. This structural differentiation suggests a potentially unique pharmacological profile, but the lack of disclosed biological data prevents quantification of this difference.

Chemical structure SAR Patent landscape

Application Scenarios for 4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine Based on Available Evidence


Exploratory CCR4 Antagonist Synthesis and SAR Expansion

The compound can serve as a novel starting point for medicinal chemistry programs targeting CCR4-mediated diseases (e.g., allergic dermatitis, asthma) [1]. Its structural divergence from patent exemplars makes it suitable for exploring SAR around the benzoyl substituent in piperazinyl pyrimidine CCR4 antagonists, provided that in-house biological assays are established to generate the missing quantitative binding and functional data.

Chemical Probe Tool for Target Engagement Studies

Given its membership in the piperazinyl pyrimidine class associated with CCR4 antagonism, the compound could be evaluated as a chemical probe for CCR4 target engagement in biochemical or cellular assays. However, its utility as a probe is contingent upon the generation of primary binding data (IC50/Ki) and selectivity profiling against related chemokine receptors.

Pharmaceutical Intermediate or Building Block for Parallel Synthesis

The 2,6-dimethoxypyrimidine and 4-butoxybenzoyl moieties are synthetically accessible handles that could be exploited in parallel synthesis to generate focused libraries of piperazinyl pyrimidine derivatives for high-throughput screening against CCR4 or other chemokine receptor targets.

Quote Request

Request a Quote for 4-[4-(4-butoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.